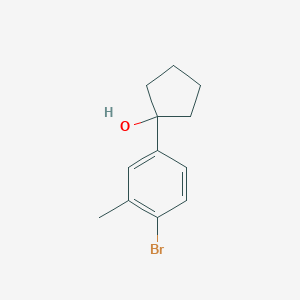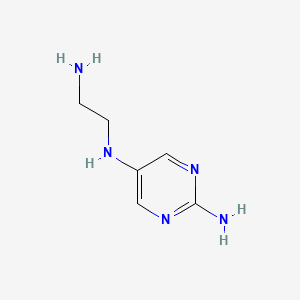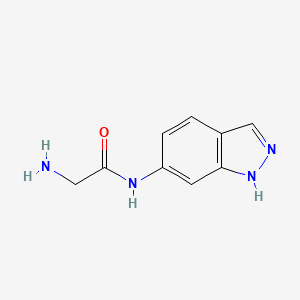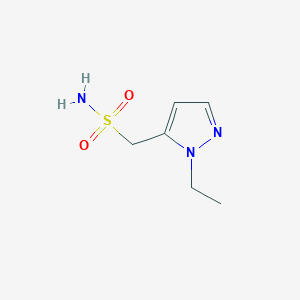
1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H15BrO This compound features a cyclopentanol ring substituted with a 4-bromo-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol typically involves the bromination of 3-methylphenylcyclopentanol. The reaction is carried out under controlled conditions to ensure selective bromination at the para position relative to the methyl group. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or potassium cyanide (KCN) for cyano substitution.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, dichloromethane (CH2Cl2), room temperature.
Reduction: LiAlH4, ether, low temperature.
Substitution: NaN3, KCN, dimethylformamide (DMF), elevated temperature.
Major Products Formed:
Oxidation: 1-(4-Bromo-3-methylphenyl)cyclopentanone.
Reduction: 1-(4-Bromo-3-methylphenyl)cyclopentane.
Substitution: 1-(4-Azido-3-methylphenyl)cyclopentan-1-ol, 1-(4-Cyano-3-methylphenyl)cyclopentan-1-ol.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol: Differing in the position of the methyl group, which can influence its chemical reactivity and biological activity.
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H15BrO/c1-9-8-10(4-5-11(9)13)12(14)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3 |
InChI Key |
RQJTWIPRZPCRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCC2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13247063.png)
![2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13247071.png)


![1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride](/img/structure/B13247086.png)

![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B13247095.png)
![6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13247101.png)
![2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13247106.png)




